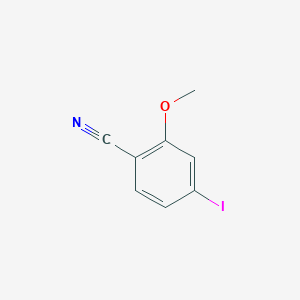

4-Iodo-2-methoxybenzonitrile

Description

The exact mass of the compound 4-Iodo-2-methoxybenzonitrile is 258.94941 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Iodo-2-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-2-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIICJFZGXGZQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Iodo-2-methoxybenzonitrile CAS 677777-44-5 properties

Technical Whitepaper: 4-Iodo-2-methoxybenzonitrile (CAS 677777-44-5)

Executive Summary

4-Iodo-2-methoxybenzonitrile (CAS 677777-44-5) is a high-value pharmacophore intermediate characterized by its dual-functionalized aromatic core. Possessing an electrophilic iodine handle at the para position and an electron-rich methoxy group ortho to a nitrile moiety, it serves as a critical scaffold in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support researchers in optimizing lead generation and process chemistry.

Chemical Profile & Physicochemical Properties

The compound presents as a solid, typically brown to off-white depending on purity levels. Its structural orthogonality—combining a labile C-I bond for cross-coupling with a stable nitrile group for downstream derivatization—makes it a versatile building block.

| Property | Data |

| CAS Number | 677777-44-5 |

| IUPAC Name | 4-Iodo-2-methoxybenzonitrile |

| Molecular Formula | C₈H₆INO |

| Molecular Weight | 259.05 g/mol |

| SMILES | COC1=C(C#N)C=CC(I)=C1 |

| Appearance | Solid (Brown/Off-white) |

| Storage Conditions | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| Predicted LogP | ~2.5 (Lipophilic) |

Synthetic Utility & Reactivity Architecture

The utility of 4-Iodo-2-methoxybenzonitrile lies in its ability to undergo orthogonal transformations. The iodine atom is highly reactive toward palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), while the nitrile group remains inert under these conditions, allowing for subsequent transformation into amines, amides, acids, or heterocycles (e.g., tetrazoles).

Synthesis Pathways

Two primary routes exist for accessing this scaffold:

-

Nucleophilic Aromatic Substitution (SₙAr): Displacement of a fluoride leaving group in 4-iodo-2-fluorobenzonitrile by methoxide. This is the preferred industrial route due to scalability and atom economy.

-

Sandmeyer Reaction: Diazotization of 4-amino-2-methoxybenzonitrile followed by iodination. This route is useful for laboratory-scale preparation when the amino precursor is readily available.

Figure 1: Convergent synthetic pathways accessing the 4-Iodo-2-methoxybenzonitrile scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The most common application of CAS 677777-44-5 is as an electrophile in Suzuki coupling to generate biaryl scaffolds. The following protocol is a self-validating system designed for high throughput and reproducibility.

Objective: Coupling of 4-Iodo-2-methoxybenzonitrile with Phenylboronic acid.

Reagents & Materials:

-

Substrate: 4-Iodo-2-methoxybenzonitrile (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) - Chosen for stability and efficiency with aryl iodides.

-

Base: Cs₂CO₃ (2.0 equiv) - Superior to K₂CO₃ for sterically encumbered or electron-rich substrates.

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) - Degassed.

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with the substrate (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and catalyst (5 mol%).

-

Inertion: Seal the vial and purge with Argon for 5 minutes. This prevents homocoupling of the boronic acid and oxidation of the catalyst.

-

Solvation: Add degassed solvent (0.1 M concentration relative to substrate) via syringe.

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (R_f ~0.6) should disappear, replaced by the biaryl product (fluorescent under UV).

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with water and brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Critical Control Point: The iodine atom is highly reactive. If the reaction is sluggish, ensure the solvent is strictly degassed, as oxygen poisons the Pd(0) species.

Divergent Reactivity & Applications

Once the core scaffold is established, the nitrile group serves as a "masked" functional group. It allows for late-stage diversification, a key strategy in SAR (Structure-Activity Relationship) studies.

Figure 2: Divergent reactivity map showing C-I bond transformations (Green paths) and Nitrile group transformations (Red paths).

Handling & Safety (SDS Summary)

-

Hazards: Acute toxicity (Oral/Inhalation) due to the nitrile functionality. Skin and severe eye irritation.[2][3]

-

Precautions: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Incompatibility: Strong oxidizing agents, strong bases.

-

Disposal: Dispose of as hazardous organic waste containing halogens and nitriles.

References

-

Sigma-Aldrich. (n.d.).[4] 4-Iodo-2-methoxybenzonitrile Product Specification. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70129, 4-Methoxybenzonitrile (Analogous Structure). Retrieved from

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.[1][5][6][7][8] Retrieved from

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-甲氧基-2-硝基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 对碘苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. oiccpress.com [oiccpress.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

4-Cyano-3-methoxyiodobenzene synonyms and nomenclature

This guide serves as an authoritative technical monograph on 4-Iodo-2-methoxybenzonitrile , the IUPAC-standardized identity for the compound colloquially referred to as 4-Cyano-3-methoxyiodobenzene .

Decoding the Nomenclature, Synthesis, and Utility of a Critical Pharmacophore

Nomenclature & Structural Identity

The term "4-Cyano-3-methoxyiodobenzene" is a non-standard nomenclature that attempts to define the molecule relative to an iodobenzene core. While descriptive, it violates IUPAC priority rules which dictate that a nitrile (-CN) group takes precedence over both ethers (-OR) and halogens (-X) .

Therefore, the authoritative chemical identity is established as 4-iodo-2-methoxybenzonitrile .

Structural Disambiguation

The confusion arises from the choice of the "parent" ring system. The table below resolves this by mapping the locants (position numbers) based on the priority group.

| Feature | IUPAC Standard | Non-Standard (User Query) |

| Parent Root | Benzonitrile (C1 = -CN) | Iodobenzene (C1 = -I) |

| Priority Group | Nitrile (-CN) | Iodide (-I) |

| Substituent 1 | 2-Methoxy (-OCH₃) | 3-Methoxy (-OCH₃) |

| Substituent 2 | 4-Iodo (-I) | 4-Cyano (-CN) |

| Resulting Name | 4-Iodo-2-methoxybenzonitrile | 4-Cyano-3-methoxyiodobenzene |

Key Chemical Identifiers:

-

CAS Number: 1000576-40-6 (Verified for 4-iodo-2-methoxybenzonitrile)

-

Molecular Formula: C₈H₆INO

-

Molecular Weight: 259.04 g/mol

-

SMILES: COc1cc(I)ccc1C#N

-

InChIKey: NUWOJGUZJDJLHY-UHFFFAOYSA-N

Visual Nomenclature Hierarchy

The following diagram illustrates the logical flow of IUPAC priority rules that necessitates the renaming of this compound.

Figure 1: IUPAC priority decision tree establishing Benzonitrile as the parent scaffold.

Synthetic Pathways and Causality

Synthesizing 4-iodo-2-methoxybenzonitrile requires careful regiochemical control. Direct iodination of 2-methoxybenzonitrile is not recommended because the methoxy group (ortho/para director) and the nitrile group (meta director) creates a conflict that favors the 5-position or 3-position, rather than the desired 4-position.

To guarantee the 4-iodo substitution, the Sandmeyer Reaction starting from the corresponding aniline is the industry-standard "self-validating" protocol.

The Sandmeyer Route (Recommended)

This pathway uses 4-amino-2-methoxybenzonitrile as the starting material. The amino group is already installed at the correct position, eliminating regioselectivity risks.

Reaction Scheme:

-

Diazotization: Conversion of the aniline to a diazonium salt using Sodium Nitrite (

) and acid ( -

Iodination: Displacement of the diazo group (

) by iodide (

Figure 2: The regioselective Sandmeyer synthesis route.

Experimental Protocol: Sandmeyer Iodination

Note: This protocol assumes a 10 mmol scale. Scale up requires careful thermal management of the diazonium intermediate.

Reagents & Equipment

| Reagent | Equiv. | Role | Hazard Note |

| 4-Amino-2-methoxybenzonitrile | 1.0 | Substrate | Irritant |

| Sodium Nitrite ( | 1.2 | Diazotization Agent | Oxidizer, Toxic |

| Sulfuric Acid (2.5 M) | Excess | Solvent/Acid Source | Corrosive |

| Potassium Iodide ( | 1.5 | Nucleophile Source | Stains skin |

| Urea | Trace | Quencher | None |

Step-by-Step Methodology

-

Solubilization: In a 100 mL round-bottom flask, suspend 10 mmol of 4-amino-2-methoxybenzonitrile in 20 mL of 2.5 M

. Cool the suspension to 0–5°C using an ice-water bath. Causality: Low temperature prevents the decomposition of the unstable diazonium salt into a phenol. -

Diazotization: Dropwise add a solution of

(12 mmol in 5 mL water) over 15 minutes. Maintain internal temperature below 5°C. Stir for 30 minutes.-

Validation: The solution should become clear/homogeneous. Test with starch-iodide paper (turns blue) to confirm excess nitrite, then add trace urea to quench excess nitrite (prevents side reactions).

-

-

Substitution: Dissolve

(15 mmol) in 10 mL water. Add this solution slowly to the cold diazonium mixture.-

Observation: Immediate evolution of nitrogen gas (

) and formation of a dark oil/precipitate indicates successful reaction.

-

-

Work-up: Allow the mixture to warm to room temperature and stir for 2 hours. Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with 10% Sodium Thiosulfate (

) to remove excess iodine (color change from purple to yellow/clear). -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes:EtOAc 9:1).

Applications in Drug Discovery

4-Iodo-2-methoxybenzonitrile is a "bifunctional" scaffold, offering two distinct handles for chemical elaboration. This makes it highly valuable in Fragment-Based Drug Discovery (FBDD) .

Orthogonal Reactivity Profile

-

The Iodine Handle (C4): Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). It allows the attachment of complex heteroaryl tails.

-

The Nitrile Handle (C1): A masked carboxylic acid or amine. It can be hydrolyzed to a primary amide (Pinner reaction), reduced to a benzylamine, or cyclized to form tetrazoles/oxadiazoles.

Case Study: Herbicide and Kinase Inhibitor Synthesis

Research indicates this scaffold is a precursor for 6-(poly-substituted aryl)-4-aminopicolinates, a class of potent herbicides [1]. In medicinal chemistry, the 2-methoxy-4-substituted benzonitrile motif is frequently observed in inhibitors targeting MEK and BTK kinases, where the methoxy group functions as a hydrogen bond acceptor in the ATP-binding pocket.

References

-

Google Patents. (2007). 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. US Patent 7,314,849 B2.[1] Link

-

PubChem. (n.d.).[2] 4-Methoxybenzonitrile Compound Summary. National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (n.d.). 4-Amino-2-methoxybenzonitrile Product Sheet. Link

-

Chem-Impex. (n.d.). 4-Methoxybenzonitrile Properties and Applications. Link

Sources

A-Scientist's Guide to the Safe Handling of 4-Iodo-2-methoxybenzonitrile

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction

4-Iodo-2-methoxybenzonitrile is a substituted aromatic compound that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its trifunctional nature—featuring a nitrile, an iodo group, and a methoxy ether on a benzene ring—provides multiple reaction sites for derivatization. However, these same functional groups contribute to a specific hazard profile that demands a comprehensive and proactive safety strategy.

This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a deeper, more mechanistic understanding of the risks associated with 4-Iodo-2-methoxybenzonitrile. It is designed for researchers, scientists, and drug development professionals who require not just procedural instructions, but a foundational understanding of why specific safety protocols are critical. By synthesizing data from structurally related compounds, we will construct a robust framework for risk assessment and safe handling.

Section 1: Chemical Identity and Physicochemical Profile

A precise understanding of the compound's identity and physical properties is the foundation of any safety assessment. These characteristics influence its behavior in the laboratory, including potential for aerosolization, solubility in various media, and appropriate storage conditions.

| Identifier | Value | Source |

| Chemical Name | 4-Iodo-2-methoxybenzonitrile | N/A |

| CAS Number | 136554-35-1 | N/A |

| Molecular Formula | C₈H₆INO | N/A |

| Molecular Weight | 259.04 g/mol | N/A |

Note: As specific experimental data for 4-Iodo-2-methoxybenzonitrile is not widely published, some physicochemical properties are inferred from its structural analogue, 4-Methoxybenzonitrile.

| Property | Value (Inferred) | Rationale & Significance | Source |

| Appearance | White to beige crystalline powder/solid | As a solid, the primary exposure risk during handling is inhalation of dust and dermal contact. | [1][2] |

| Melting Point | Similar to or higher than 57-60 °C | The melting point is well above room temperature, confirming its solid state under standard lab conditions. The heavier iodine atom may increase the melting point compared to its non-iodinated analogue. | [1] |

| Boiling Point | > 256-257 °C | The high boiling point indicates low volatility at room temperature, minimizing vapor inhalation risk during routine weighing and transfers. | [1] |

| Solubility | Likely soluble in organic solvents; sparingly soluble in water | Solubility dictates the choice of solvents for reactions and cleaning, as well as its potential mobility in an aqueous spill. | [3] |

Section 2: Hazard Identification and Mechanistic Risk Assessment

The toxicological profile of 4-Iodo-2-methoxybenzonitrile is dictated by its constituent functional groups. A proactive risk assessment involves understanding the hazards posed by each part of the molecule.

-

Benzonitrile Core: Nitrile-containing aromatic compounds are known for their toxicity. While benzonitrile itself is not metabolized to cyanide, many substituted benzonitriles can pose risks of acute toxicity if ingested, inhaled, or absorbed through the skin.[4][5] Symptoms of exposure can include respiratory distress, neurological effects, and irritation.[4][5]

-

Iodo Group: Aromatic iodides can be irritants. Iodine itself is corrosive and a severe irritant to the eyes, skin, and respiratory tract.[6] Compounds containing iodine should be handled with care to avoid sensitization and allergic reactions upon prolonged exposure.[6]

-

Methoxy Group: While generally less reactive, the ether linkage can influence the metabolic pathways of the compound.

Based on data from analogous compounds like 4-Iodobenzonitrile and other substituted benzonitriles, the following Globally Harmonized System (GHS) classifications are anticipated.[3][7][8]

| Hazard Class | Anticipated Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Logical Workflow for Risk Assessment

A structured approach to risk assessment is crucial before any experimental work begins. This workflow ensures that hazards are identified, potential exposures are considered, and appropriate controls are implemented.

Caption: A systematic workflow for assessing and mitigating risks.

Section 3: Proactive Exposure Control and Personal Protection

The cornerstone of chemical safety is the "Hierarchy of Controls," which prioritizes the most effective measures for reducing risk. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures.

1. Engineering Controls (Primary Barrier): The most critical control is to handle 4-Iodo-2-methoxybenzonitrile exclusively within a certified chemical fume hood. This isolates the material, protecting the researcher from inhaling dust or vapors and containing any potential spills.

2. Administrative Controls (Procedural Safety):

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound, including weighing, transfer, reaction setup, and workup.

-

Designated Areas: Clearly mark areas where the compound is stored and handled.

-

Training: Ensure all personnel are trained on the specific hazards of substituted benzonitriles and the emergency procedures outlined in this guide.

3. Personal Protective Equipment (PPE) (Final Barrier): The selection of PPE must be deliberate and based on the specific tasks being performed.[9]

| Protection Type | Specification | Causality and Rationale |

| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides a barrier against dermal absorption and irritation.[4] Always inspect gloves before use and wash hands thoroughly after removal. |

| Eye Protection | Chemical safety goggles | Essential to protect against splashes and airborne dust. Standard safety glasses do not provide adequate protection from splashes. |

| Body Protection | Flame-resistant laboratory coat | Protects skin from accidental contact and clothing from contamination. |

| Respiratory Protection | Not typically required if handled in a fume hood | If engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8] |

Section 4: Emergency Protocols and First Aid

Immediate and correct first aid is critical in mitigating the effects of an accidental exposure. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.

First Aid Decision Workflow

Caption: Decision tree for first aid response by exposure route.

Step-by-Step First Aid Protocols

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

In Case of Inhalation:

-

In Case of Ingestion:

Section 5: Accidental Release and Waste Management

A prepared response to accidental spills is essential for laboratory safety and environmental protection.

Spill Response Protocol

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Wear the appropriate PPE as described in Section 3, including respiratory protection if the spill is large or outside of a fume hood.

-

Contain & Clean (for small, solid spills):

-

Do not create dust. Avoid sweeping with a dry broom.[10]

-

Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

-

Carefully scoop the material into a designated, labeled hazardous waste container.[10]

-

Decontaminate the spill area with an appropriate solvent, followed by soap and water.

-

-

Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

Waste Disposal

-

All waste containing 4-Iodo-2-methoxybenzonitrile, including contaminated absorbents, disposable PPE, and empty containers, must be disposed of as hazardous chemical waste.

-

Collect waste in clearly labeled, sealed containers.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Section 6: Chemical Stability and Storage

Proper storage is vital to maintain the integrity of the compound and prevent the formation of hazardous byproducts.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] The storage area should be locked or otherwise secured.[7]

-

Light Sensitivity: Protect from light, as iodo-aromatic compounds can be light-sensitive.[7]

-

Incompatible Materials: Keep away from strong oxidizing agents.[7] Hazardous reactions may occur if mixed with these substances.[10]

-

Hazardous Decomposition Products: In the event of a fire, toxic fumes may be emitted, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[9] Firefighters should wear self-contained breathing apparatus.[9]

Conclusion

4-Iodo-2-methoxybenzonitrile is a potent chemical intermediate with a significant, predictable hazard profile. Its safe use hinges on a deep understanding of its chemical nature and a disciplined adherence to a multi-layered safety strategy. By prioritizing engineering controls, following rigorous administrative protocols, and using appropriate personal protective equipment, researchers can effectively mitigate the risks of acute toxicity and irritation. Emergency preparedness, including knowledge of first aid and spill response, provides a critical safety net. This guide serves as a foundational document to empower researchers to handle this valuable compound with the respect and caution it requires, ensuring both personal safety and scientific progress.

References

-

Fisher Scientific. SAFETY DATA SHEET: 4-Iodobenzonitrile.

-

Angene Chemical. Safety Data Sheet: 2-Fluoro-4-methoxybenzonitrile. (2021).

-

Australian Government Department of Health. Benzonitrile: Human health tier II assessment. (2019).

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Methoxybenzonitrile. (2025).

-

Chemia. Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022).

-

Chem-Impex International. 4-Methoxybenzonitrile.

-

Alzchem Group. 4-Methoxybenzonitrile.

-

Apollo Scientific. SAFETY DATA SHEET: 3-FORMYL-4-HYDROXYBENZONITRILE. (2011).

-

PubChem. 4-Methoxybenzonitrile.

-

Sigma-Aldrich. SAFETY DATA SHEET: 4-hydroxybenzonitrile. (2024).

-

Carl ROTH. Safety Data Sheet: 4-Acetylbenzonitrile. (2022).

-

TCI Chemicals. SAFETY DATA SHEET: 3-Ethoxy-4-methoxybenzonitrile. (2025).

-

ChemicalBook. 4-formyl-3-methoxybenzonitrile.

-

NCBI Bookshelf. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. carlroth.com [carlroth.com]

Methodological & Application

Suzuki-Miyaura coupling of 4-Iodo-2-methoxybenzonitrile protocol

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Iodo-2-methoxybenzonitrile

Abstract

This application note details a robust, scalable protocol for the palladium-catalyzed cross-coupling of 4-Iodo-2-methoxybenzonitrile with aryl boronic acids. The presence of the ortho-methoxy and para-cyano moieties presents a unique electronic environment that favors rapid oxidative addition while demanding careful control of basicity to prevent nitrile hydrolysis. This guide utilizes a Pd(dppf)Cl₂·DCM / K₂CO₃ catalytic system in aqueous 1,4-dioxane, optimized for high turnover frequency (TOF) and minimal homocoupling byproducts.

Strategic Analysis & Substrate Logic

Substrate Profiling

-

Substrate: 4-Iodo-2-methoxybenzonitrile (CAS: 135432-84-3).

-

Reactivity Tier: High . Aryl iodides are the most reactive electrophiles in the Suzuki manifold, often proceeding under milder conditions than bromides or chlorides.

-

Electronic Considerations:

-

Iodide (C4): The leaving group.

-

Nitrile (C1): A strong electron-withdrawing group (EWG). While it activates the ring for oxidative addition, it is susceptible to hydration (to amide) under harsh alkaline conditions.

-

Methoxy (C2): An electron-donating group (EDG). Its position meta to the iodide exerts a mild deactivating inductive effect, but this is overwhelmed by the high lability of the C–I bond.

-

-

Steric Considerations: The C4 position is relatively unhindered. The ortho-methoxy group is distant enough not to interfere with the catalytic center during the coupling event.

Catalyst Selection: Why Pd(dppf)Cl₂?

While Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a traditional choice, it suffers from poor air stability. For this protocol, we select [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) complexed with dichloromethane.

-

Air Stability: Robust enough for benchtop weighing.

-

Bite Angle: The large bite angle of the dppf ligand favors the reductive elimination step, crucial for forming the C–C biaryl bond.

-

Selectivity: Minimizes dehalogenation side reactions common with electron-poor rings.

Experimental Protocol

Materials & Reagents

| Component | Role | Specifications |

| 4-Iodo-2-methoxybenzonitrile | Electrophile | >97% Purity |

| Aryl Boronic Acid | Nucleophile | 1.2 – 1.5 Equivalents |

| Pd(dppf)Cl₂[1]·CH₂Cl₂ | Catalyst | 3 – 5 mol% |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 – 3.0 Equivalents |

| 1,4-Dioxane | Solvent | HPLC Grade, Degassed |

| Water | Co-Solvent | Deionized, Degassed |

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

-

Charge Solids: To a dry reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add:

-

4-Iodo-2-methoxybenzonitrile (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

K₂CO₃ (2.5 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv / 3 mol%)

-

-

Solvent Preparation: In a separate flask, mix 1,4-Dioxane and Water in a 4:1 ratio . Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen. Note: Oxygen is the enemy of the catalytic cycle, leading to homocoupling of the boronic acid.

-

Addition: Syringe the degassed solvent mixture into the reaction vial. The concentration of the aryl iodide should be approximately 0.1 M to 0.2 M .

Step 2: Reaction Execution

-

Seal & Purge: Cap the vial (septum/crimp cap). Evacuate and backfill with inert gas (N₂/Ar) three times.

-

Thermal Activation: Place the vessel in a pre-heated block or oil bath at 85°C .

-

Why 85°C? This temperature ensures rapid transmetallation without reaching the boiling point of water/dioxane azeotropes, preventing pressure buildup in sealed vessels.

-

-

Monitoring: Stir vigorously. Reaction completion is typically observed within 2 to 4 hours . Monitor via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting iodide (Rt ~ retention time of non-polar aromatics).

Step 3: Workup & Purification

-

Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water.

-

Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[2][3] Extract the aqueous layer twice more with EtOAc.

-

Wash: Wash combined organics with Brine (Sat. NaCl) to remove residual boronic salts and base.

-

Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via Flash Column Chromatography on Silica Gel.

-

Gradient: 0% → 30% EtOAc in Hexanes. The nitrile and methoxy groups make the product moderately polar, usually eluting after non-polar impurities but before homocoupled boronic acids.

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition and transmetallation steps.

Caption: Figure 1: Catalytic cycle for the Pd(dppf)Cl₂ mediated coupling. The oxidative addition of the C–I bond is rapid, followed by base-assisted transmetallation.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or Oxygen inhibition. | Degas solvents more thoroughly. Ensure reaction temperature is maintained at >80°C. Increase catalyst loading to 5 mol%. |

| Homocoupling (Ar'-Ar') | Excess Oxygen present. | Check inert gas lines. Use a "freeze-pump-thaw" method for degassing if possible. |

| Nitrile Hydrolysis | Base concentration too high or reaction too long. | Switch to a milder base like NaHCO₃ or K₃PO₄. Reduce reaction time; stop immediately upon consumption of Iodide. |

| Protodeboronation | Unstable boronic acid. | Use excess boronic acid (1.5 - 2.0 equiv). Switch solvent to anhydrous DMF or Toluene if water is the culprit (requires anhydrous base like Cs₂CO₃). |

Workflow Diagram

Caption: Figure 2: Operational workflow for the synthesis, emphasizing the critical checkpoint at the reaction monitoring stage.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 24, 2023. [Link]

Sources

Application Note: Optimized Sonogashira Coupling of 4-Iodo-2-methoxybenzonitrile

Executive Summary

This guide details the optimized reaction conditions for the Sonogashira cross-coupling of 4-Iodo-2-methoxybenzonitrile with terminal alkynes. Unlike simple aryl halides, this substrate features a unique "push-pull" electronic architecture: the para-positioned nitrile group significantly activates the C-I bond for oxidative addition, while the ortho-methoxy group provides steric shielding and electronic modulation.

Successful coupling requires balancing this high electrophilicity with the suppression of common side reactions, specifically alkyne homocoupling (Glaser coupling) and nitrile hydrolysis. Two protocols are provided:

-

Method A (Standard): A robust Pd/Cu system for rapid discovery-scale synthesis.

-

Method B (High-Purity): A Copper-free protocol designed for pharmaceutical applications requiring low residual metal content.

Mechanistic Insight & Chemical Logic

Substrate Analysis

The reactivity of 4-Iodo-2-methoxybenzonitrile is governed by its substitution pattern:

-

C1 Nitrile (-CN): A strong electron-withdrawing group (EWG) located para to the iodine. This lowers the electron density at the C4 position, accelerating the Oxidative Addition step of the catalytic cycle.

-

C2 Methoxy (-OMe): An electron-donating group (EDG) located meta to the iodine. While generally deactivating in electrophilic aromatic substitution, here its effect is secondary to the nitrile's activation. However, its position at C2 imposes minor steric constraints that may affect bulky phosphine ligands.

The Catalytic Cycle (Visualized)

The following diagram illustrates the specific pathway for this substrate, highlighting the activation energy reduction caused by the nitrile group.

Figure 1: Catalytic cycle highlighting the facile oxidative addition due to the electron-deficient nature of the aryl iodide.

Experimental Protocols

Method A: Standard Copper-Catalyzed Coupling

Best for: Rapid synthesis, library generation, non-sensitive alkynes. Key Advantage: High reaction rates at room temperature.

Reagents & Stoichiometry

| Component | Reagent | Equiv. | Role |

| Substrate | 4-Iodo-2-methoxybenzonitrile | 1.0 | Electrophile |

| Alkyne | Terminal Alkyne | 1.1 - 1.2 | Nucleophile |

| Catalyst | Pd(PPh₃)₂Cl₂ | 0.02 (2 mol%) | Palladium Source |

| Co-Catalyst | CuI | 0.01 (1 mol%) | Activates Alkyne |

| Base | Triethylamine (Et₃N) | 3.0 | Acid Scavenger |

| Solvent | THF or DMF | [0.2 M] | Medium |

Step-by-Step Procedure

-

Preparation: Oven-dry a 25 mL round-bottom flask and a magnetic stir bar. Cool under a stream of Nitrogen or Argon.[1]

-

Charging: Add 4-Iodo-2-methoxybenzonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (2 mg, 0.01 mmol) to the flask.

-

Note: Adding solids first allows for simultaneous degassing.

-

-

Degassing (Critical): Cap the flask with a rubber septum. Evacuate under high vacuum for 2 minutes, then backfill with Nitrogen. Repeat this cycle 3 times.

-

Why? Oxygen promotes the homocoupling of alkynes (Glaser coupling) and deactivates the Pd(0) species.

-

-

Solvent Addition: Syringe in anhydrous THF (5 mL) and Triethylamine (0.42 mL, 3.0 mmol). Stir until the aryl iodide is dissolved.

-

Reaction: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

-

Observation: The solution typically turns from yellow to dark brown/black within 10-30 minutes, indicating active catalysis.

-

-

Monitoring: Stir at Room Temperature (25°C) . Monitor by TLC or LCMS.

-

Expected Time: 1 - 4 hours.[2]

-

Optimization: If conversion is <50% after 2 hours, heat to 45°C. Do not exceed 60°C to prevent nitrile hydrolysis.

-

-

Workup: Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.

Method B: Copper-Free "Green" Coupling

Best for: Pharmaceutical intermediates, avoiding heavy metal contamination, alkynes prone to homocoupling. Key Advantage: Eliminates Copper waste; cleaner impurity profile.

Reagents & Stoichiometry

| Component | Reagent | Equiv. | Role |

| Catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | Palladium Source |

| Ligand | XPhos or PPh₃ | 0.04 (4 mol%) | Stabilizes Pd |

| Base | Cs₂CO₃ or K₂CO₃ | 2.0 | Inorganic Base |

| Solvent | MeCN : Water (10:1) | [0.2 M] | Polar Aprotic/Protic Mix |

Step-by-Step Procedure

-

Setup: Charge a reaction vial with 4-Iodo-2-methoxybenzonitrile (1.0 mmol), Pd(OAc)₂ (4.5 mg), XPhos (19 mg), and Cs₂CO₃ (650 mg).

-

Inertion: Seal the vial and purge with Nitrogen for 5 minutes.

-

Solvent: Add degassed Acetonitrile (4.5 mL) and degassed Water (0.5 mL).

-

Reaction: Add the alkyne (1.2 mmol). Heat the mixture to 60°C .

-

Note: Copper-free conditions generally require higher temperatures because the transmetallation step is slower without the copper-acetylide intermediate.

-

-

Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black. Concentrate the filtrate.

Workflow Visualization

Figure 2: Operational workflow ensuring reproducibility and safety.

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (O₂) | Degas solvents more thoroughly (freeze-pump-thaw). |

| Homocoupling (Glaser) | Excess O₂ or Cu | Reduce CuI loading to 0.5 mol%; add alkyne slowly (syringe pump). |

| Nitrile Hydrolysis | High Temp + Base + Water | Use anhydrous conditions (Method A); keep temp <60°C. |

| Pd Black Precipitation | Ligand dissociation | Add excess ligand (PPh₃); switch to bidentate ligand (dppf). |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling of Aryl Iodides and Alkynes Catalyzed by a Water-Soluble Palladium Complex. The Journal of Organic Chemistry, 76(15), 6362–6366. Link

-

BenchChem. Experimental Protocol for Sonogashira Coupling with Aryl Iodides. Application Note. Link

-

PubChem. 4-Methoxybenzonitrile Compound Summary. National Library of Medicine. Link

Sources

Hydrolysis of 4-Iodo-2-methoxybenzonitrile: A Comprehensive Guide to Application and Protocol

Introduction: The Strategic Importance of Carboxylic Acid Moieties

In the landscape of pharmaceutical and materials science, the carboxylic acid functional group is a cornerstone of molecular design. Its ability to participate in a diverse array of chemical transformations, most notably amide bond formation, renders it an invaluable synthon. The conversion of a nitrile group to a carboxylic acid is a fundamental and powerful transformation in organic synthesis. This document provides a detailed exploration of the hydrolysis of 4-iodo-2-methoxybenzonitrile to its corresponding carboxylic acid, 4-iodo-2-methoxybenzoic acid. This particular molecule serves as a crucial building block in the synthesis of complex organic molecules, where the iodo-substituent provides a handle for further functionalization, such as in cross-coupling reactions.

This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights and field-proven protocols for this pivotal chemical transformation. We will delve into both acid and base-catalyzed hydrolysis pathways, elucidating the rationale behind experimental choices and providing a framework for robust and reproducible execution.

Mechanistic Underpinnings: A Tale of Two Pathways

The hydrolysis of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[1] This transformation can be effectively catalyzed by either acid or base, with each pathway possessing distinct mechanistic features.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon.[2] This activation facilitates the nucleophilic attack of a water molecule. Subsequent deprotonation and tautomerization yield the amide intermediate. The amide is then further hydrolyzed under acidic conditions to the carboxylic acid and an ammonium salt.

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocols

The choice between acid and base-catalyzed hydrolysis often depends on the stability of other functional groups within the molecule. For 4-iodo-2-methoxybenzonitrile, both methods are viable, and the selection may be guided by downstream applications or available reagents.

Protocol 1: Alkaline Hydrolysis of 4-Iodo-2-methoxybenzonitrile

This protocol is adapted from a general procedure for the hydrolysis of substituted benzonitriles and is expected to provide a high yield of the desired carboxylic acid. [3]The use of a mixed solvent system of ethanol and water ensures the solubility of both the organic substrate and the inorganic base.

| Reagent/Material | Grade | Supplier | Notes |

| 4-Iodo-2-methoxybenzonitrile | ≥98% | Commercially Available | |

| Potassium Hydroxide (KOH) | ACS Reagent Grade | Commercially Available | Pellets or flakes |

| Ethanol (EtOH) | 95% or Absolute | Commercially Available | |

| Deionized Water | In-house | ||

| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | For acidification |

| Diethyl Ether or Ethyl Acetate | ACS Reagent Grade | Commercially Available | For extraction |

| Anhydrous Sodium Sulfate | ACS Reagent Grade | Commercially Available | For drying |

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Iodo-2-methoxybenzonitrile (e.g., 10 mmol, 2.59 g) in 95% ethanol (e.g., 60 mL).

-

Addition of Base: To this solution, add potassium hydroxide (e.g., 40 mmol, 2.24 g) dissolved in deionized water (e.g., 20 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with deionized water (e.g., 50 mL) and wash with diethyl ether or ethyl acetate (2 x 30 mL) to remove any unreacted starting material or non-acidic byproducts.

-

Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath. A precipitate of 4-iodo-2-methoxybenzoic acid should form.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum to a constant weight.

-

Diagram: Alkaline Hydrolysis Workflow

Caption: Workflow for the alkaline hydrolysis of 4-iodo-2-methoxybenzonitrile.

Protocol 2: Acid-Catalyzed Hydrolysis of 4-Iodo-2-methoxybenzonitrile

Acid-catalyzed hydrolysis provides an alternative route, which can be advantageous if the substrate is sensitive to strong bases. Concentrated sulfuric or hydrochloric acid is typically employed. [4]

| Reagent/Material | Grade | Supplier | Notes |

| 4-Iodo-2-methoxybenzonitrile | ≥98% | Commercially Available | |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Caution: Corrosive |

| Deionized Water | In-house | ||

| Ice | In-house |

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add 4-Iodo-2-methoxybenzonitrile (e.g., 10 mmol, 2.59 g) to a mixture of concentrated sulfuric acid (e.g., 15 mL) and deionized water (e.g., 15 mL). Caution: The addition of sulfuric acid to water is highly exothermic and should be done slowly with cooling.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled reaction mixture onto crushed ice (e.g., 100 g) in a beaker with stirring. A precipitate of the carboxylic acid should form.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-iodo-2-methoxybenzoic acid.

-

Dry the purified product under vacuum.

-

Data and Characterization

The successful synthesis of 4-iodo-2-methoxybenzoic acid should be confirmed by standard analytical techniques.

| Property | 4-Iodo-2-methoxybenzonitrile | 4-Iodo-2-methoxybenzoic acid |

| Molecular Formula | C₈H₆INO | C₈H₇IO₃ |

| Molecular Weight | 259.05 g/mol | 278.04 g/mol |

| Appearance | Off-white to yellow solid | White to off-white solid |

| Melting Point | Approx. 110-114 °C | Approx. 158-162 °C |

| Key IR Peaks (cm⁻¹) | ~2220 (C≡N stretch) | ~1680 (C=O stretch), ~2500-3300 (O-H stretch) |

| ¹H NMR | Aromatic protons, methoxy singlet | Aromatic protons, methoxy singlet, carboxylic acid proton (broad singlet) |

Safety and Handling

-

4-Iodo-2-methoxybenzonitrile: Handle with care. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Potassium Hydroxide and Sulfuric Acid: Both are highly corrosive. Handle in a fume hood and wear appropriate PPE, including chemical-resistant gloves and splash goggles.

-

Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood.

Conclusion

The hydrolysis of 4-iodo-2-methoxybenzonitrile to 4-iodo-2-methoxybenzoic acid is a robust and essential transformation for the synthesis of advanced intermediates in drug discovery and materials science. The choice between alkaline and acidic hydrolysis protocols allows for flexibility depending on the specific requirements of the synthetic route. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently execute this valuable chemical conversion.

References

- MacMillan, J. H., & Labes, M. M. (1979). Low Transition Temperature Liquid Crystalline Amines Incorporating the Trans-1,4-Cyclohexane Ring System. Molecular Crystals and Liquid Crystals, 55(1), 61-71.

- Google Patents. (1975). Process for the hydrolysis of nitriles. US3876691A.

-

PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]

- Google Patents. (2014). Preparation method of methoxybenzoic acid. CN104151157A.

-

YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.

-

Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]

-

Homework.Study.com. (n.d.). What gas evolves during the alkaline hydrolysis of benzonitrile? Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

Sources

Strategic Palladium-Catalyzed Functionalization: Constructing and Coupling Benzonitrile Scaffolds

Executive Summary

Benzonitriles are ubiquitous pharmacophores in medicinal chemistry, serving as robust bioisosteres for carbonyls, enhancing metabolic stability, and providing critical handles for further transformation (e.g., to tetrazoles or amines). This Application Note addresses the two critical lifecycle stages of the benzonitrile scaffold using Palladium-catalyzed cross-coupling with Aryl Iodides:

-

Scaffold Construction: The de novo synthesis of benzonitriles via Pd-catalyzed cyanation of aryl iodides (Ar-I).

-

Scaffold Functionalization: The

-arylation of benzyl nitriles with aryl iodides to generate quaternary carbon centers.

This guide moves beyond standard textbook procedures, offering field-tested protocols that mitigate common failure modes such as catalyst poisoning by cyanide anions and competitive dehalogenation.

Mechanistic Logic & Causality

The Cyanide Paradox (Scaffold Construction)

The primary challenge in coupling Aryl Iodides with cyanide sources is the high affinity of the cyanide anion (

-

Solution: We utilize Zinc Cyanide (

) .[1][2][3][4] Unlike NaCN,

Steric Crowding in -Arylation (Scaffold Coupling)

Coupling an aryl iodide with a benzyl nitrile anion involves forming a crowded Pd(II) enolate intermediate. Standard ligands (e.g.,

-

Solution: The use of Bulky, Electron-Rich Phosphines (e.g.,

, Xantphos). These ligands accelerate oxidative addition of the Ar-I and, critically, destabilize the resting state to drive the difficult C-C bond-forming reductive elimination.

Visualizing the Pathway

The following diagram illustrates the divergent pathways for Cyanation versus

Figure 1: Divergent catalytic cycles for Cyanation (top) and

Protocol A: Construction of the Scaffold (Cyanation)

Objective: Synthesis of functionalized benzonitriles from aryl iodides without using toxic gas or causing catalyst deactivation.

Reagent Selection Table

| Component | Recommended Reagent | Role & Rationale |

| Pd Source | Pd(0) source. | |

| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | The large bite angle of dppf favors the reductive elimination of Ar-CN. |

| CN Source | Critical: Low solubility prevents saturation of Pd by | |

| Additive | Zn powder (metallic) | Reduces any oxidized Pd(II) back to Pd(0) to maintain the catalytic cycle. |

| Solvent | DMF or DMAC (Wet vs. Dry) | Insight: Strictly anhydrous DMF can slow the reaction. Trace water (1-2%) aids |

Step-by-Step Procedure

Scale: 1.0 mmol Aryl Iodide

-

Preparation: In a glovebox or under active Nitrogen flow, charge a dried Schlenk tube with:

-

Aryl Iodide (1.0 mmol, 1.0 equiv)

- (0.6 mmol, 0.6 equiv - Note: Stoichiometry is 0.5, slight excess ensures completion)

-

(0.05 mmol, 5 mol%) OR

-

Zn Dust (0.1 mmol, 10 mol% - Optional but recommended for aged catalysts)

-

-

Solvation: Add DMF (5.0 mL, 0.2 M concentration).

-

Note: If the DMF is "bone dry," add 50

of degassed water to facilitate Zn dissolution.

-

-

Degassing: Sparge the mixture with Nitrogen for 5 minutes. Oxygen is detrimental to the phosphine ligands.

-

Reaction: Seal the tube and heat to 80–100 °C for 4–12 hours.

-

Monitoring: Monitor by HPLC/UPLC. The reaction is complete when Ar-I is <2%.

-

-

Workup (Safety Critical):

-

Cool to room temperature.

-

Quench: Pour mixture into diluted Ammonium Hydroxide (

) or 10% Ethylenediamine solution. This complexes the excess Zinc and Cyanide, preventing the formation of HCN gas during acidification. -

Extract with EtOAc, wash with brine, dry over

, and concentrate.

-

Protocol B: Coupling with the Scaffold ( -Arylation)

Objective: Functionalizing a benzyl nitrile scaffold with an aryl iodide to create a quaternary center.

Reagent Selection Table

| Component | Recommended Reagent | Role & Rationale |

| Base | LiHMDS or NaOtBu | Strong base required to deprotonate the nitrile ( |

| Catalyst | Critical: Bulky ligands prevent the formation of bis-arylated byproducts and force the coupling of the crowded centers. | |

| Solvent | Toluene or THF | Non-polar solvents often favor the tight ion pair required for transmetallation. |

Step-by-Step Procedure

Scale: 1.0 mmol Benzyl Nitrile Scaffold

-

Enolate Formation:

-

Charge a flame-dried flask with the Benzyl Nitrile (1.0 mmol) and Aryl Iodide (1.1 mmol).

-

Add Toluene (anhydrous, 4 mL).

-

Alternative: If using LiHMDS, some protocols recommend pre-forming the anion at 0°C, but for Pd-catalysis, in situ deprotonation often works well to keep free anion concentration low (preventing bis-arylation).

-

-

Catalyst Addition:

-

Add

(0.02 mmol, 2 mol%) and Xantphos (0.025 mmol, 2.5 mol%) OR pre-formed

-

-

Base Addition:

-

Add NaOtBu (1.3 mmol) in one portion under Nitrogen flow.

-

Note: If using LiHMDS (1.0 M in THF), add dropwise at room temperature.

-

-

Reaction:

-

Heat to 60–80 °C . The reaction is often faster than cyanation due to the high reactivity of the enolate.

-

Endpoint: Monitor for the disappearance of the nitrile starting material.

-

-

Workup:

-

Quench with saturated

. -

Extract with Ether or EtOAc.

-

Purification: Flash chromatography. Note that

-aryl nitriles can be difficult to separate from bis-arylated byproducts; optimization of the base/catalyst ratio is key to preventing "over-reaction."

-

Troubleshooting & Optimization (Self-Validating Systems)

Decision Tree for Failure Modes

Use the following logic flow to diagnose stalled reactions or impurities.

Figure 2: Diagnostic workflow for Pd-catalyzed coupling issues.

Expert Tips

-

The "Black Precipitate" Indicator: In Cyanation, if the reaction mixture turns black rapidly (Pd black precipitation), the catalyst has crashed out. This usually means the cyanide concentration was too high (poisoning) or the ligand oxidized. Remedy: Ensure

is used (not NaCN) and increase ligand:Pd ratio to 4:1. -

Bis-Arylation in

-Arylation: If you observe the addition of two aryl groups to the nitrile scaffold, the product is more acidic than the starting material. Remedy: Use a weaker base (e.g.,

References

-

Vertex AI Search. (2023). Palladium-catalyzed cyanation of aryl iodides protocol mechanism. Retrieved from 5

-

National Institutes of Health (NIH). (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from 3

-

American Chemical Society (ACS). (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Retrieved from 6

-

National Institutes of Health (NIH). (2010). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Retrieved from 7

-

Organic Chemistry Portal. (2023). Arenenitrile synthesis by cyanations or substitution. Retrieved from 2

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Sterically Hindered Aryl Iodides

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions with sterically hindered aryl iodides. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in achieving high yields and purity with sterically demanding substrates. Here, we will explore the mechanistic nuances and provide practical, field-proven troubleshooting strategies to enhance your synthetic outcomes.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming C-C bonds. However, when substrates with significant steric bulk around the reaction center are employed, the efficiency of the catalytic cycle can be severely compromised. Steric hindrance can impede both the oxidative addition and reductive elimination steps, leading to low yields, slow reaction times, and the formation of unwanted byproducts. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with a di-ortho-substituted aryl iodide is giving very low yield. What is the most likely cause?

Low yields in these cases often stem from a sluggish reductive elimination step. The steric bulk of the ortho substituents on both coupling partners can prevent them from adopting the cis orientation on the palladium center, which is necessary for the final bond-forming step.

Troubleshooting Steps:

-

Ligand Selection is Critical: The choice of phosphine ligand is paramount. For sterically demanding couplings, bulky, electron-rich monophosphine ligands are generally preferred. These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in oxidative addition, and they can accelerate the reductive elimination step.[1] Consider switching from common ligands like PPh₃ to specialized "Buchwald-type" ligands.

Ligand Key Features Typical Substrates XPhos Bulky, electron-rich, promotes reductive elimination. Generally effective for hindered biaryl synthesis. SPhos Confers high activity, allowing for lower catalyst loading and room temperature reactions in some cases.[2] Excellent for a wide range of hindered aryl chlorides and bromides, and by extension, iodides.[2] RuPhos Effective for a variety of challenging couplings. Often used for heteroaryl couplings but also effective for hindered systems. AntPhos The rigid anthracenyl moiety can inhibit β-hydride elimination, a common side reaction.[1] Particularly effective for sterically demanding aryl-alkyl couplings.[1] -

Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for reductive elimination. If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C, solvent permitting.

-

Choice of Base and Solvent: A strong base is required to facilitate the transmetalation step. K₃PO₄ is a reliable choice for many hindered couplings.[2] Anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[3] Solvents like toluene, dioxane, or DMF are commonly used. The choice of solvent can influence reaction rates, so screening different options may be beneficial.[4]

Q2: I am observing a significant amount of a dehalogenated byproduct (Ar-H instead of Ar-Ar'). How can I minimize this?

Dehalogenation, the replacement of the iodide with a hydrogen atom, is a common side reaction, especially with electron-rich or sterically hindered aryl halides.[5] This can occur through various pathways, including β-hydride elimination from alkylboronic acids or reaction with trace water or other proton sources.

Troubleshooting Workflow:

Caption: Troubleshooting dehalogenation side reactions.

Detailed Strategies:

-

Base Selection: While a strong base is needed, overly strong bases like alkoxides can sometimes promote dehalogenation.[5] Consider using K₃PO₄ or Cs₂CO₃.

-

Temperature Control: High temperatures can favor dehalogenation.[5] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

-

Ligand Choice: As mentioned in Q1, bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[5] Ligands like AntPhos are designed to suppress pathways like β-hydride elimination that can lead to dehalogenation.[1]

-

Careful Monitoring: Follow the reaction progress by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that may promote side reactions.[5]

Q3: My reaction is stalled, with starting material remaining even after extended reaction times. What can I do?

A stalled reaction often points to an issue with one of the key steps in the catalytic cycle: oxidative addition or transmetalation.

The Suzuki-Miyaura Catalytic Cycle:

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Troubleshooting a Stalled Reaction:

-

Facilitating Oxidative Addition: While aryl iodides generally undergo rapid oxidative addition, severe steric hindrance or electron-donating groups on the aryl iodide can slow this step.[6]

-

Use Electron-Rich Ligands: Ligands like SPhos or XPhos increase the electron density on the palladium center, promoting its insertion into the C-I bond.[7]

-

Ensure an Active Catalyst: The active catalyst is a Pd(0) species.[8][9] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions are suitable for its in-situ reduction.

-

-

Promoting Transmetalation: This step is often rate-limiting and requires activation of the boronic acid by a base.[10]

-

Base and Water: Ensure your base (e.g., K₃PO₄) is of good quality and consider the addition of a small amount of water, as this can be crucial for the formation of the active boronate species.[3][10]

-

Boronic Acid Quality: Boronic acids can degrade over time, leading to lower reactivity. Use fresh or properly stored boronic acid. Alternatively, consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.

-

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki Coupling

This protocol is a starting point and may require optimization for your specific substrates.

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), boronic acid (1.2-1.5 mmol), and base (e.g., K₃PO₄, 2.0-3.0 mmol).

-

In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in anhydrous solvent (e.g., toluene or dioxane, 5-10 mL).

-

Add the catalyst/ligand solution to the Schlenk flask containing the solids.

-

-

Reaction Conditions:

-

Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.

-

Reaction times can vary from a few hours to 24 hours depending on the substrates.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

References

-

Tang, W., & Li, C. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

-

Chen, J., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Retrieved from [Link]

-

Kwong, F. Y., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]

-

Buchwald, S. L., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

-

Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Carrow, B. P., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

-

ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. Retrieved from [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 10. Suzuki Coupling [organic-chemistry.org]

Technical Support Center: Homocoupling Suppression in 4-Iodo-2-methoxybenzonitrile Reactions

Topic: Removing and Preventing Homocoupling Byproducts (

Introduction

Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction using 4-Iodo-2-methoxybenzonitrile has yielded a significant amount of a high-molecular-weight byproduct: 4,4'-dicyano-3,3'-dimethoxybiphenyl .

This "homocoupling" dimer is a persistent impurity in aryl iodide couplings. The iodine atom is highly reactive toward oxidative addition, and the electron-withdrawing nitrile group at the 4-position further activates the C-I bond, increasing the local concentration of oxidative addition intermediates (

Module 1: The Diagnostic (Why is this happening?)

Q: Why does my aryl iodide couple with itself instead of the boronic acid?

A: This is a competition between Transmetallation (the desired path) and Disproportionation/Oxidative Homocoupling (the side path).

In a standard Suzuki cycle, the Palladium(0) catalyst inserts into the C-I bond to form

-

The Ideal Path: This species finds a boronate species (

), transmetallates, and forms your product ( -

The Failure Mode: If transmetallation is slow (due to steric bulk or low solubility of the boronic acid) or if oxygen is present, two

species can interact. They disproportionate to form

Oxygen is the primary culprit. It oxidizes the Pd-catalyst or promotes the formation of peroxo-palladium species that accelerate homocoupling [1, 2].

Visualizing the Competition

Figure 1: The mechanistic fork. The presence of Oxygen or slow transmetallation kinetics diverts the intermediate toward the red "Dimer" pathway.

Module 2: Prevention Protocols (The Upstream Fix)

Q: How do I stop the dimer from forming in the first place?

A: You must starve the reaction of Oxygen and control the concentration of the oxidative addition intermediate.

Protocol A: The "Zero-Oxygen" Sparging Standard

Vacuum/backfill cycles (Schlenk line) are often insufficient for removing dissolved oxygen in polar solvents like DMF or Dioxane/Water.

-

Setup: Use a long needle or glass pipette connected to an inert gas line (Argon is heavier than air and preferred over Nitrogen).

-

Insertion: Submerge the tip of the needle to the very bottom of the solvent mixture before adding the catalyst.

-

Sparge: Bubble gas vigorously through the solvent for at least 15-20 minutes .

-

Catalyst Addition: Add the Pd catalyst after sparging, under a positive pressure of inert gas.

Protocol B: Stoichiometry & Addition Rate

If

-

Invert the Ratio: Use a slight excess of Boronic Acid (1.2 to 1.5 equivalents).

-

Slow Addition: If the problem persists, dissolve the 4-Iodo-2-methoxybenzonitrile in a portion of the solvent and add it slowly (via syringe pump) to the catalyst/boronic acid mixture. This keeps the concentration of

low, forcing it to react with the abundant boronate species immediately.

Protocol C: The Reductant Trick

Add 10-20 mol% of Potassium Formate or use Isopropanol as a co-solvent. These act as mild reducing agents that can help regenerate Pd(0) without promoting the oxidative homocoupling cycle [1].

Module 3: Purification (The Downstream Fix)

Q: The reaction is done, and I have the dimer. How do I separate it?

A: The dimer (4,4'-dicyano-3,3'-dimethoxybiphenyl) is significantly more rigid and planar than your starting material, leading to distinct solubility properties.

Strategy 1: Solubility Differential (Recrystallization)

Biaryl dimers often have much lower solubility in non-polar or slightly polar solvents compared to the monomeric halide or the cross-coupled product.

| Solvent System | 4-Iodo-2-methoxybenzonitrile | Homocoupling Dimer ( | Action |

| Hexanes / Heptane | Soluble (Moderate) | Insoluble | Triturate crude solid in hot hexanes; filter off the insoluble dimer. |

| Methanol / Ethanol | Soluble (Hot & Cold) | Insoluble (Cold) | Dissolve crude in hot MeOH; cool to 0°C. Dimer likely precipitates. |

| DCM / Chloroform | Highly Soluble | Soluble | Not suitable for precipitation. |

Step-by-Step Recrystallization/Trituration:

-

Evaporate the reaction solvent completely.

-

Redissolve the crude oil/solid in a minimum amount of hot Methanol or Ethyl Acetate .

-

Slowly add Hexanes until the solution turns slightly cloudy.

-

Cool the mixture to 0°C or -20°C.

-

The symmetrical dimer often crystallizes out first. Filter the solid (this is the impurity).

-

Concentrate the filtrate to recover your product.

Strategy 2: Chromatographic Separation

If recrystallization fails, use column chromatography. The polarity difference is subtle but exploitable.

-

TLC Analysis: The dimer usually runs slightly lower (more polar) than the starting iodide due to the presence of two nitrile groups, but this depends on the solvent system.

-

Recommended Eluent: A gradient of Hexanes:Ethyl Acetate (Start 95:5

80:20). -

The "Overlap" Zone: If the spots overlap, collect the mixed fractions and subject them to a second purification using Dichloromethane (100%) as the eluent. The solubility difference in DCM often alters the Rf values differently than Hex/EtOAc.

Module 4: Specifics of 4-Iodo-2-methoxybenzonitrile

Q: Does the methoxy group affect the homocoupling?

A: Yes. The 2-methoxy group (ortho to the nitrile, meta to the iodine) provides steric bulk and potential chelation sites.

-

Chelation: The oxygen lone pair can coordinate to Palladium, stabilizing the

intermediate. This stabilization increases its lifetime in solution, statistically increasing the chance it will encounter another -

Electronic Activation: The 4-cyano group is a strong electron-withdrawing group (EWG). EWGs facilitate rapid oxidative addition. This means your

is consumed by Pd(0) very quickly. If the transmetallation step (reaction with Boron) is not equally fast, the "waiting" Pd species will dimerize.

Recommendation: Use a highly active catalyst system (e.g., Pd(dppf)Cl2 or Pd(PPh3)4 ) but ensure the Boronic acid is activated (use a strong base like Cs2CO3 or K3PO4 in wet solvents) to speed up the transmetallation step to match the speed of the oxidative addition [3].

Summary Checklist

-

Degas: Did you sparge with Argon for >15 mins?

-

Stoichiometry: Is Boronic Acid > 1.2 equiv?

-

Base: Are you using a strong enough base (Cs2CO3) to activate the boron?

-

Purification: Have you tried triturating with cold Methanol/Hexanes to crash out the dimer?

References

-

Vertex Pharmaceuticals. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.[2] Link

-

Adrio, J. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. OperaChem. Link

-

Liaw, W. et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols.[2] Journal of Organic Chemistry.[2] Link

Sources

Purification methods for 4-Iodo-2-methoxybenzonitrile from reaction mixtures

Welcome to the technical support center for the purification of 4-Iodo-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound from reaction mixtures. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-Iodo-2-methoxybenzonitrile sample?

A1: The impurity profile is highly dependent on the synthetic route employed. However, common impurities often include:

-

Unreacted Starting Materials: Precursors such as 2-methoxybenzonitrile or a related aniline derivative may be present if the reaction has not gone to completion.

-

Isomeric Byproducts: Depending on the directing effects of the substituents, small amounts of other regioisomers of iodination may form.

-

Halogen Exchange Products: If a synthesis step involves reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the iodo group can sometimes undergo nucleophilic aromatic substitution, leading to chloro-analog impurities.[1] This is particularly relevant for activated aromatic systems.

-